

Comparative Analysis of AP14145 Hydrochloride Cross-Reactivity with Other Ion Channels

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Compound of Interest

Compound Name: AP14145 hydrochloride

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This guide provides a detailed comparison of the ion channel selectivity of **AP14145 hydrochloride**, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa₂) channels. The cross-reactivity profile of AP14145 is compared with other KCa₂ channel modulators and compounds known to interact with other ion channels, supported by experimental data to inform preclinical research and drug development.

Overview of AP14145 Hydrochloride

AP14145 hydrochloride is a potent negative allosteric modulator of KCa_{2.2} (SK2) and KCa_{2.3} (SK3) channels, with reported IC₅₀ values of 1.1 μ M for both subtypes.[1][2][3][4] It functions by decreasing the calcium sensitivity of the channel, thereby inhibiting its function.[3] KCa₂ channels are considered a promising atrial-selective target for the treatment of atrial fibrillation, and understanding the selectivity of modulators like AP14145 is critical for predicting potential off-target effects and ensuring therapeutic safety.[3][5]

Cross-Reactivity Data Summary

The following table summarizes the inhibitory activity of **AP14145 hydrochloride** and selected comparator compounds against a panel of ion channels. Data is presented as IC50 values (the concentration required to inhibit 50% of the channel's activity) or as percentage inhibition at a specified concentration.

Ion Channel Family	Specific Channel	AP14145 Hydrochloride	Dofetilide	Ondansetron	Apamin	NS8593
KCa (Ca ²⁺ -activated K ⁺)	KCa2.1 (SK1)	90% inhibition at 10 μM[1][3]	-	-	IC50: 4.1 nM[5]	Kd: 0.42 μM[6][7]
KCa2.2 (SK2)	IC50: 1.1 μM[1][2][3][4]	-	> 30 μM[4]	IC50: 87.7 pM[5]	Kd: 0.60 μM[6][7]	
KCa2.3 (SK3)	IC50: 1.1 μM[1][2][3][4]	-	> 30 μM[4]	IC50: 2.3 nM[5]	Kd: 0.73 μM[6][7]	
KCa1.1 (BK)	50% inhibition at 10 μM[1][3]	-	-	No effect[3]	No effect[6]	
KCa3.1 (IK)	No significant effect[1][3]	-	-	No effect[3]	No effect[6]	
Kv (Voltage-gated K ⁺)	Kv11.1 (hERG)	IC50: 71.8 μM[1][8]	IC50: 0.007-0.03 μM[4][9]	IC50: 2.79 μM[4]	-	-
Kv7.1/KCN E1 (IKs)	No significant effect at 30 μM[1]	-	-	-	No effect[6]	
Kv4.3/KChi P2 (Ito)	No significant effect at 30 μM[1]	-	-	-	-	
Kv1.5 (IKur)	No significant	-	-	-	-	

		effect at 30 μM[1]				
Kir (Inward- rectifier K ⁺)	Kir3.1/Kir3. 4 (IKACH)	IC50: 9.3 μM[1]	-	-	-	-
Kir2.1 (IK1)	No significant effect at 30 μM[1]	-	-	-	-	
Nav (Voltage- gated Na ⁺)	Nav1.5	No significant block at 15 μM[1]	-	-	-	No effect[6]
Cav (Voltage- gated Ca ²⁺)	Cav1.2	No significant block at 1- 10 μM[1]	-	-	-	No effect[6]
Other	5-HT3 Receptor	-	-	Ki: 6.16 nM[10]	-	-
TRPM7	-	-	-	-	IC50: 1.6 μM[8]	

Analysis of Selectivity:

- AP14145 Hydrochloride:** Demonstrates potent inhibition of its primary targets, KCa2.2 and KCa2.3. It also shows significant activity against KCa2.1 and moderate activity against KCa1.1 at higher concentrations.[1][3] Its selectivity over the intermediate-conductance KCa3.1 channel is notable.[1][3] Compared to its primary targets, AP14145 is significantly less potent against other cardiac ion channels, including hERG (Kv11.1), with an IC50 approximately 65-fold higher than for KCa2.2/2.3.[1][8] This profile suggests a favorable therapeutic window with a lower risk of proarrhythmic effects associated with hERG channel blockade.[8]

- Dofetilide: A classic example of a highly potent and selective hERG channel blocker, used here as a benchmark for proarrhythmic potential.[4][11]
- Ondansetron: Primarily a 5-HT₃ receptor antagonist, it also exhibits potent blockade of the hERG channel but has negligible effects on K_{Ca}2 channels, highlighting a distinct selectivity profile from AP14145.[4][10]
- Apamin: A peptide toxin from bee venom, it is a highly potent and selective blocker of K_{Ca}2 channels, often used as a research tool to define the role of these channels.[3][5][12]
- NS8593: Another small molecule negative modulator of K_{Ca}2 channels, it shows a similar selectivity profile to AP14145 for K_{Ca} channels but has also been reported to inhibit the TRPM7 channel.[6][8]

Experimental Methodologies

The primary method for determining ion channel cross-reactivity is the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion currents flowing through channels in the membrane of a single cell.

Detailed Protocol for Whole-Cell Patch-Clamp Assay:

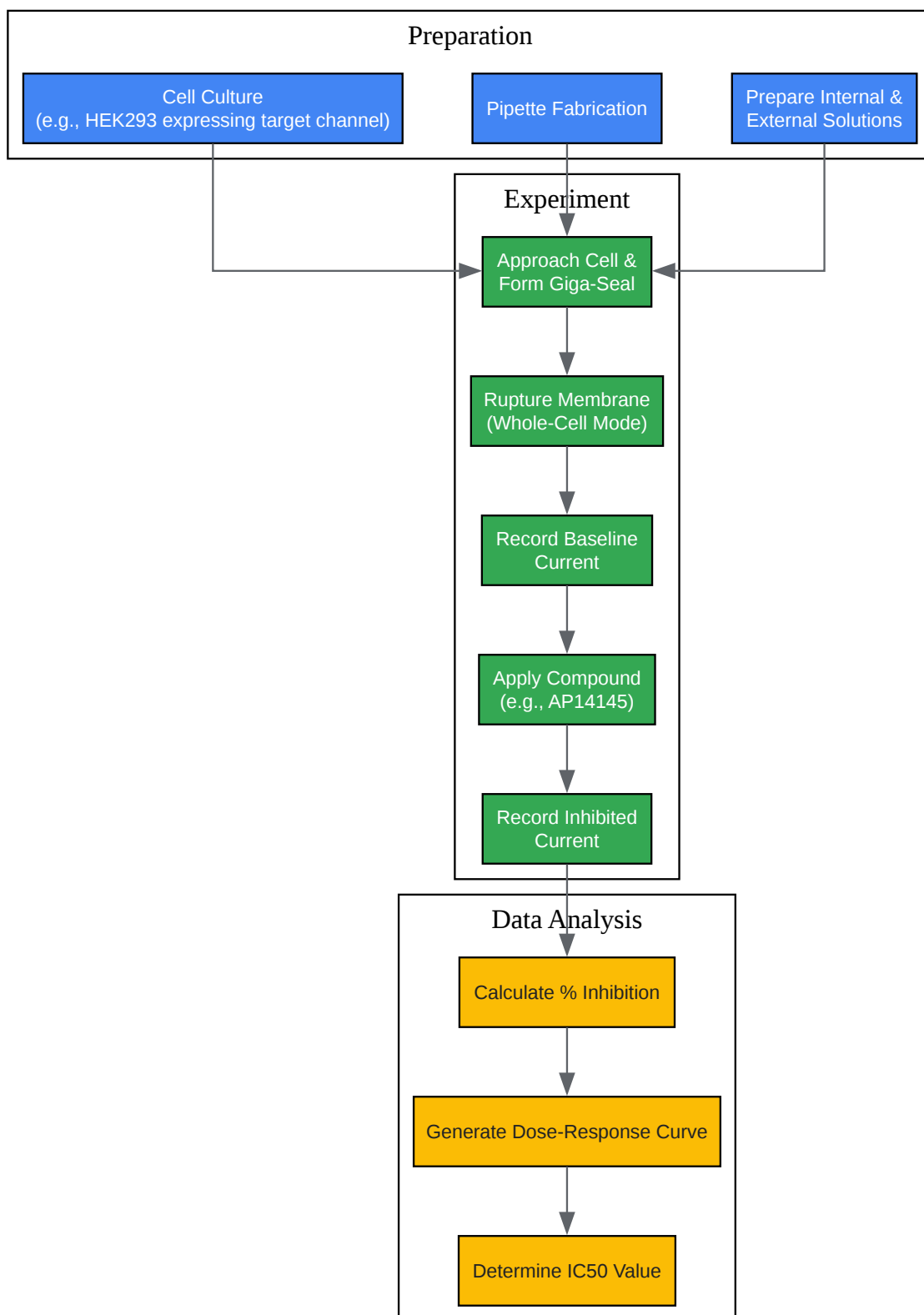
- Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the specific human ion channel of interest are cultured and prepared on coverslips a few days prior to the experiment.
- Solutions:
 - External (Bath) Solution: Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, continuously bubbled with 95% O₂ / 5% CO₂.
 - Internal (Pipette) Solution: A common composition includes (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration is buffered to a specific level (e.g., 400 nM for K_{Ca} channel assays) to activate the channels.

- Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip (1-2 μm diameter), resulting in a resistance of 3-7 $\text{M}\Omega$ when filled with the internal solution.
- Recording Procedure:
 - A coverslip with the cells is placed in a recording chamber and perfused with the external solution.
 - The filled micropipette is mounted on a micromanipulator and lowered into the bath.
 - Under microscopic guidance, the pipette tip is carefully positioned onto the surface of a single cell.
 - Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 $\text{G}\Omega$) between the pipette tip and the cell membrane.
 - A brief pulse of stronger suction is then applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows electrical access to the entire cell membrane.
- Data Acquisition:
 - The cell is held at a specific membrane potential (holding potential, e.g., -70 mV) using a patch-clamp amplifier.
 - Voltage protocols (voltage steps or ramps) are applied to elicit ion currents through the channels of interest.
 - Baseline currents are recorded before the application of any compound.
 - The test compound (e.g., AP14145) is then perfused into the bath at increasing concentrations.
 - The effect of the compound on the ion current is recorded at each concentration until a steady-state inhibition is reached.

- **Data Analysis:** The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC₅₀ value.

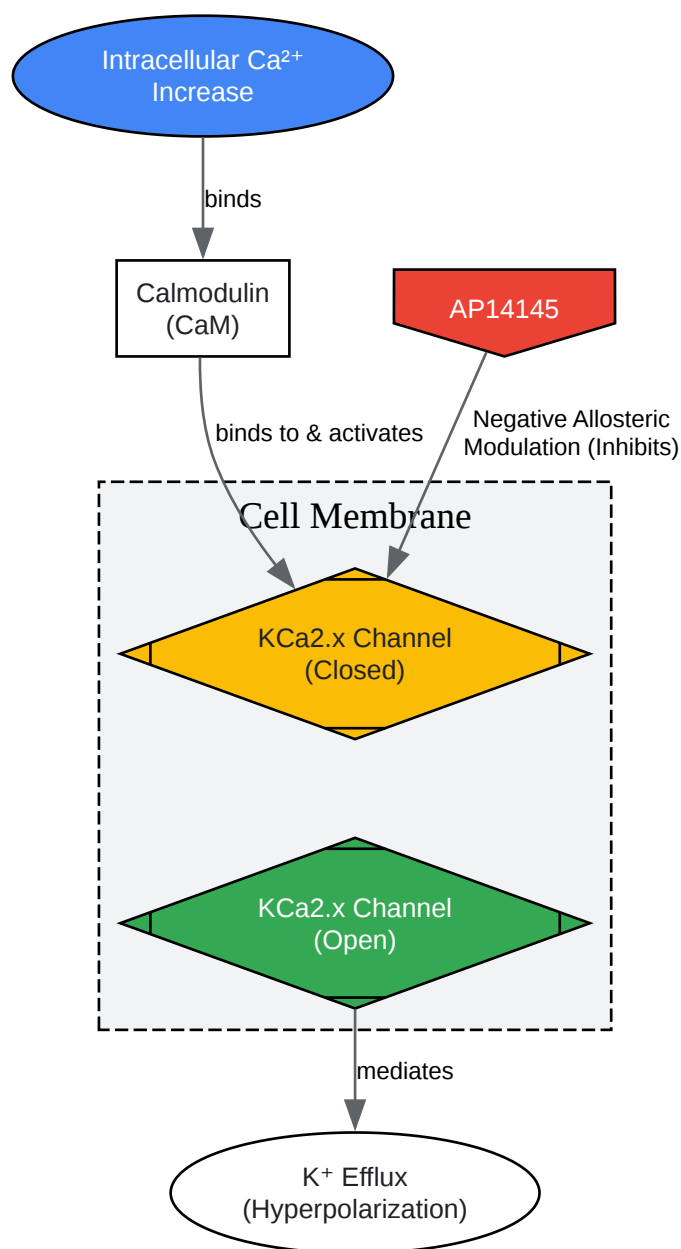
Visualizing Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing ion channel cross-reactivity and the signaling pathway of KCa₂ channel modulation.



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Caption: Workflow for Ion Channel Cross-Reactivity Screening.



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Caption: KCa₂ Channel Activation and Inhibition by AP14145.

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